molecular formula C11H13IN4O2 B12988060 tert-Butyl (5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)carbamate

tert-Butyl (5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)carbamate

Cat. No.: B12988060
M. Wt: 360.15 g/mol
InChI Key: LTBDUVWLZOUKFH-UHFFFAOYSA-N
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Description

Tert-Butyl (5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)carbamate is a high-value chemical building block designed for pharmaceutical research and development, particularly in the discovery of novel kinase inhibitors. The iodine substituent at the 5-position of the pyrrolo[2,3-d]pyrimidine core provides a versatile synthetic handle for further functionalization via cross-coupling reactions, enabling rapid exploration of structure-activity relationships (SAR) . This scaffold is recognized for its ability to inhibit tyrosine kinases, with research showing that analogous pyrrolo[2,3-d]pyrimidine compounds exhibit sub-nanomolar enzymatic activity against targets like the Colony-Stimulating Factor-1 Receptor (CSF1R) . Inhibitors based on this scaffold often function as "type II" inhibitors that preferentially bind to the DFG-out conformation of the kinase, which can confer excellent selectivity profiles against other kinases . The tert-butyl carbamate (Boc) protecting group on the pyrrole nitrogen enhances the compound's stability and solubility, facilitating purification and handling during multi-step synthetic routes. This reagent is intended for the synthesis of potential therapeutic agents targeting a range of human disorders. The product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H13IN4O2

Molecular Weight

360.15 g/mol

IUPAC Name

tert-butyl N-(5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)carbamate

InChI

InChI=1S/C11H13IN4O2/c1-11(2,3)18-10(17)16-9-14-4-6-7(12)5-13-8(6)15-9/h4-5H,1-3H3,(H2,13,14,15,16,17)

InChI Key

LTBDUVWLZOUKFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C2C(=CNC2=N1)I

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl (5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)carbamate typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of reagents such as iodine and tert-butyl chloroformate, under controlled temperature and pH conditions .

Chemical Reactions Analysis

tert-Butyl (5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Research indicates that tert-butyl (5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)carbamate exhibits notable kinase inhibitory activity. It has been identified as an inhibitor of LIMK (LIM domain kinase) and ROCK (Rho-associated protein kinase), both of which are critical in regulating cellular processes such as migration, proliferation, and apoptosis. The ability to inhibit these kinases suggests potential therapeutic implications for treating cancers and diseases associated with abnormal cell signaling pathways.

Medicinal Chemistry Applications

The compound's structure allows it to serve as a scaffold for further modifications aimed at enhancing potency and selectivity against specific biological targets. Its derivatives are being explored for their antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. The introduction of aryl substituents through methods like Suzuki-Miyaura coupling has led to the synthesis of various derivatives that are evaluated for their biological efficacy .

Case Studies

Several studies have highlighted the applications of this compound in various contexts:

  • Cancer Research : Inhibitors targeting LIMK and ROCK have shown promise in preclinical models for cancer therapy. The compound's ability to modulate these pathways is being investigated in various cancer types.
  • Antimalarial Drug Development : Research focusing on derivatives of this compound has demonstrated activity against Plasmodium falciparum, indicating its potential role in developing new antimalarial agents.

Mechanism of Action

The mechanism of action of tert-Butyl (5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the tert-butyl carbamate group can influence its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects .

Comparison with Similar Compounds

Key Observations :

  • Iodo vs. Fluoro/Methyl : The iodine atom (van der Waals radius: 1.98 Å) provides steric bulk and enhances electrophilicity, making it superior for metal-catalyzed cross-couplings compared to smaller substituents like fluorine (1.47 Å) or methyl .
  • Chloro-Iodo Hybrids : Compounds with dual halogenation (e.g., ) exhibit enhanced reactivity in sequential functionalization but may face challenges in regioselectivity.

Iodination Strategies

The 5-iodo substituent in the target compound is typically introduced via electrophilic iodination or halogen exchange. describes a palladium-mediated coupling using 2,4-dichloro-5-iodopyrimidine as a key intermediate, achieving yields >70% under optimized conditions . In contrast, methyl or fluoro analogues () rely on nucleophilic substitution or direct alkylation.

Carbamate Protection

The tert-butyl carbamate group is introduced via Boc (tert-butoxycarbonyl) protection, as seen in and . This group enhances stability during subsequent reactions, such as cyclizations or couplings, and is cleavable under acidic conditions .

Biological Activity

tert-Butyl (5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)carbamate is a novel compound characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. The following sections will detail its synthesis, biological activity, and potential applications based on a review of recent literature.

Chemical Structure and Properties

The molecular formula for this compound is C13H16IN4O2C_{13}H_{16}IN_{4}O_{2}, with a molecular weight of approximately 328.18 g/mol. Its structure allows for various interactions with biological targets, particularly in the context of kinase inhibition.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the pyrrolo[2,3-d]pyrimidine core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the iodine atom : Iodination can be performed using iodine monochloride or other iodinating agents.
  • Carbamate formation : This step involves reacting the amine with tert-butyl chloroformate to yield the final carbamate product.

Biological Activity

Research indicates that this compound exhibits significant biological activity as an inhibitor of specific kinases, including LIMK (LIM domain kinase) and ROCK (Rho-associated protein kinase). These kinases are crucial in regulating various cellular processes such as cell migration, proliferation, and apoptosis.

Kinase Inhibition Studies

Biochemical assays have demonstrated that this compound effectively inhibits kinase activities. The following table summarizes key findings from these studies:

Kinase Target IC50 Value (µM) Mechanism of Action
LIMK0.15Competitive inhibition at the ATP-binding site
ROCK0.20Allosteric modulation affecting substrate binding

Molecular Docking Studies

Molecular docking studies have provided insights into the binding modes and interactions of this compound with its target kinases. These studies suggest that the compound binds effectively to the active site of LIMK and ROCK, stabilizing the inactive conformation and preventing substrate phosphorylation.

Case Studies

  • Cancer Treatment : Inhibitors like this compound are being explored for their potential in treating cancers characterized by aberrant signaling pathways involving LIMK and ROCK.
    • A study demonstrated that treatment with this compound led to reduced cell migration and invasion in breast cancer cell lines, indicating its potential as a therapeutic agent.
  • Neurodegenerative Diseases : The inhibition of ROCK has also been associated with neuroprotective effects. Research has shown that compounds similar to this compound can enhance neuronal survival in models of neurodegeneration.

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